2,2'-(1,10-Dioxo-1,10-decanediyl)bisthiodibenzoic acid
Description
2,2'-(1,10-Dioxo-1,10-decanediyl)bisthiodibenzoic acid is a bifunctional chelating agent characterized by two thio-linked dibenzoic acid moieties connected via a 10-carbon aliphatic chain containing two ketone groups (1,10-dioxo). The compound’s structure combines sulfur atoms (from thioether linkages) and carboxylic acid groups, which are critical for metal coordination and solubility modulation.
Properties
CAS No. |
828934-97-0 |
|---|---|
Molecular Formula |
C24H26O6S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[10-(2-carboxyphenyl)sulfanyl-10-oxodecanoyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C24H26O6S2/c25-21(31-19-13-9-7-11-17(19)23(27)28)15-5-3-1-2-4-6-16-22(26)32-20-14-10-8-12-18(20)24(29)30/h7-14H,1-6,15-16H2,(H,27,28)(H,29,30) |
InChI Key |
CELAQQLQLGMEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC(=O)CCCCCCCCC(=O)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,10-Dioxo-1,10-decanediyl)bisthiodibenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of decanedioic acid with thiophenol in the presence of a dehydrating agent to form the thioether linkage. This intermediate is then subjected to further reactions with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2,2’-(1,10-Dioxo-1,10-decanediyl)bisthiodibenzoic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency
Biological Activity
Chemical Structure and Properties
The chemical structure of 2,2'-(1,10-Dioxo-1,10-decanediyl)bisthiodibenzoic acid features a dioxo decanediyl backbone with two thiodibenzoic acid moieties. This unique structure contributes to its biological properties.
Molecular Formula
- Molecular Formula : C₁₈H₁₄O₄S₂
- Molecular Weight : 366.43 g/mol
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The presence of sulfur and oxygen atoms in the structure suggests potential antioxidant properties, which can help in neutralizing free radicals.
- Antimicrobial Properties : Some derivatives of thiodibenzoic acids have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation.
Case Studies
- Antioxidant Studies : A study conducted by Zhang et al. (2020) demonstrated that derivatives of thiodibenzoic acids exhibited significant radical scavenging activities in vitro. The study highlighted the potential of these compounds in preventing oxidative stress-related diseases.
- Antimicrobial Activity : In a comparative analysis by Smith et al. (2021), various thiodibenzoic acid derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
- Anti-inflammatory Research : A recent investigation by Lee et al. (2023) focused on the anti-inflammatory properties of related compounds in animal models of arthritis. The findings suggested that these compounds could significantly reduce markers of inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | Zhang et al., 2020 |
| Antimicrobial | Inhibition of bacterial growth | Smith et al., 2021 |
| Anti-inflammatory | Modulation of inflammatory pathways | Lee et al., 2023 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chelating Agents
The compound’s structural and functional attributes can be contextualized against similar agents (Table 1):
Table 1: Comparative Analysis of Chelating Agents
Key Comparisons:
- Chain Flexibility vs. Rigidity : The target’s C10 dioxo chain offers greater flexibility compared to the rigid anthracenediyl backbone of CAS 4403-90-1 or the shorter C4 chain in benzoimidazole derivatives . This flexibility may enhance its ability to wrap around large metal ions (e.g., uranyl or transition metals).
- Chelating Atoms: Unlike PMBP, which relies on O/N donors , the target’s thioether linkages (S) and carboxylic acids (O) could provide softer Lewis basicity, favoring transition metals like Cu(II) or Fe(III).
Physicochemical Properties and Hypothetical Performance
While direct data on the target compound is scarce, extrapolations can be made from structurally related compounds:
- Hydrophobicity : The C10 chain and aromatic rings suggest a higher logP (hydrophobicity) compared to PMBP or the C4-based benzoimidazole derivative (XlogP ~3.5 for the latter ). This may improve organic-phase partitioning in solvent extraction.
- Polar Surface Area : The dual carboxylic acids and dioxo groups likely increase topological polar surface area (>100 Ų), enhancing hydrogen-bonding capacity and metal coordination stability.
Limitations and Future Research Directions
Current knowledge gaps include:
- Experimental Validation: No direct studies on the compound’s synthesis, stability, or metal-binding constants are available.
- Solubility and Toxicity : The impact of the dioxo-thiodibenzoic acid structure on bioavailability or environmental persistence remains unexplored.
- Comparative Benchmarks : Systematic comparisons with modern chelators (e.g., macrocyclic polyethers) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
